molecular formula C19H22ClN3O2S B11046244 4-(4-chlorophenyl)-1-cycloheptyl-7-hydroxy-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one

4-(4-chlorophenyl)-1-cycloheptyl-7-hydroxy-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one

Cat. No.: B11046244
M. Wt: 391.9 g/mol
InChI Key: XWWMJVBTZZJPPZ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1-cycloheptyl-3-hydroxy-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one is a complex organic compound that belongs to the class of pyrazolo[3,4-e][1,4]thiazepine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-1-cycloheptyl-3-hydroxy-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one typically involves a multi-component reaction. One efficient method involves the use of l-proline as a catalyst. The reaction generally includes the condensation of appropriate aldehydes, 5-amino-3-methylpyrazole, and α-mercaptocarboxylic acids in an aqueous medium . This method is known for its mild conditions and high yields.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of solid acid catalysts functionalized with polyvinyl alcohol and hydroxyethylsulfuric acid has been reported to efficiently catalyze the one-pot three-component condensation reactions .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1-cycloheptyl-3-hydroxy-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: Halogenation and other substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while halogenation can introduce halogen atoms into the molecule.

Scientific Research Applications

4-(4-Chlorophenyl)-1-cycloheptyl-3-hydroxy-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential cytotoxic effects on various cancer cell lines.

    Medicine: Investigated for its potential use as an anticancer agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-1-cycloheptyl-3-hydroxy-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

Molecular Formula

C19H22ClN3O2S

Molecular Weight

391.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-1-cycloheptyl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione

InChI

InChI=1S/C19H22ClN3O2S/c20-13-9-7-12(8-10-13)17-16-18(21-15(24)11-26-17)23(22-19(16)25)14-5-3-1-2-4-6-14/h7-10,14,17H,1-6,11H2,(H,21,24)(H,22,25)

InChI Key

XWWMJVBTZZJPPZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)N2C3=C(C(SCC(=O)N3)C4=CC=C(C=C4)Cl)C(=O)N2

Origin of Product

United States

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